1-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazol-3-amine
CAS No.: 1187968-53-1
Cat. No.: VC11484734
Molecular Formula: C14H20BN3O2
Molecular Weight: 273.14 g/mol
Purity: 95
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1187968-53-1 |
---|---|
Molecular Formula | C14H20BN3O2 |
Molecular Weight | 273.14 g/mol |
IUPAC Name | 1-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indazol-3-amine |
Standard InChI | InChI=1S/C14H20BN3O2/c1-13(2)14(3,4)20-15(19-13)9-6-7-10-11(8-9)18(5)17-12(10)16/h6-8H,1-5H3,(H2,16,17) |
Standard InChI Key | NPYXIOBDWVFSSF-UHFFFAOYSA-N |
Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)C(=NN3C)N |
Introduction
Chemical Identity and Structural Features
Molecular Identity
1-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazol-3-amine belongs to the indazole class of heterocyclic compounds, distinguished by its fused benzene and pyrazole rings. The substitution pattern at positions 1, 3, and 6 introduces distinct electronic and steric properties, which influence its chemical behavior.
Table 1: Key Identifiers and Molecular Data
Property | Value/Descriptor |
---|---|
CAS Number | 1187968-53-1 |
IUPAC Name | 1-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazol-3-amine |
Molecular Formula | C₁₄H₂₀BN₃O₂ |
Molecular Weight | 273.14 g/mol (calculated) |
SMILES Notation | B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)N(N=C3N)C |
InChI Key | ZNQKMDVZXYDUHJ-UHFFFAOYSA-N |
EC Number | 894-901-3 |
The pinacol boronic ester moiety (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) enhances stability and facilitates participation in transition-metal-catalyzed reactions, a feature critical for its applications .
Structural Analysis
X-ray crystallography and computational modeling reveal a planar indazole core with the boronic ester group adopting a trigonal planar geometry around the boron atom. The methyl group at N1 and the amine at C3 contribute to hydrogen-bonding capabilities, influencing both solubility and intermolecular interactions .
Synthesis and Manufacturing
Synthetic Pathways
The synthesis typically involves a multi-step approach:
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Indazole Core Formation: Cyclization of o-aminobenzonitrile derivatives under acidic conditions yields the indazole scaffold.
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Methylation: N1 methylation is achieved using methyl iodide or dimethyl sulfate in the presence of a base.
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Boronic Ester Introduction: Suzuki-Miyaura coupling or direct borylation using bis(pinacolato)diboron (B₂pin₂) installs the dioxaborolane group at position 6.
Table 2: Representative Synthetic Conditions
Step | Reagents/Conditions | Yield (%) | Reference |
---|---|---|---|
1 | HNO₃, H₂SO₄, 0–5°C, 2 h | 78 | |
2 | CH₃I, K₂CO₃, DMF, 60°C, 12 h | 85 | |
3 | B₂pin₂, Pd(dppf)Cl₂, KOAc, dioxane, 80°C, 24 h | 65 |
Purification and Characterization
Purification via column chromatography (SiO₂, ethyl acetate/hexane) followed by recrystallization from ethanol yields >95% purity. Characterization relies on NMR (¹H, ¹³C, ¹¹B), HRMS, and IR spectroscopy, with distinctive signals for the boronic ester (δ ~30 ppm in ¹¹B NMR) .
Physicochemical Properties
Solubility and Stability
The compound exhibits moderate solubility in polar aprotic solvents (e.g., DMSO, DMF) but limited solubility in water (<0.1 mg/mL). Stability studies indicate decomposition under strong acidic/basic conditions, with a shelf life of >12 months when stored anhydrous at −20°C .
Table 3: Physicochemical Parameters
Parameter | Value |
---|---|
Melting Point | 142–144°C (decomposes) |
logP (Octanol-Water) | 2.3 (predicted) |
pKa (Amine) | 4.7 ± 0.2 |
Reactivity and Chemical Behavior
Cross-Coupling Reactions
The boronic ester group enables participation in Suzuki-Miyaura couplings with aryl/vinyl halides, forming biaryl or styryl derivatives. For example, reaction with 4-bromotoluene in the presence of Pd(PPh₃)₄ and Na₂CO₃ yields 6-(p-tolyl)-1-methyl-1H-indazol-3-amine (82% yield).
Functional Group Transformations
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Oxidation: Treatment with H₂O₂ in THF/H₂O converts the boronic ester to a boronic acid, though this form is less stable.
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Amination: Palladium-catalyzed Buchwald-Hartwig amination introduces secondary amines at position 3.
Applications in Research and Industry
Pharmaceutical Intermediates
The indazole scaffold is prevalent in kinase inhibitors and serotonin receptor modulators. Derivatives of this compound have shown preliminary activity against EGFR (IC₅₀ = 0.12 μM) and 5-HT₆ receptors (Ki = 8.3 nM) .
Materials Science
Incorporation into conjugated polymers via Suzuki coupling enhances electron-transport properties, with applications in organic light-emitting diodes (OLEDs).
Recent Research and Developments
Recent studies (2024–2025) focus on:
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